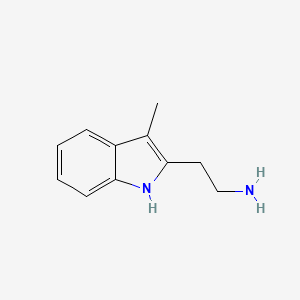

3-Methyl-1H-indole 2-ethanamine

Description

Historical Context and Significance of Indole (B1671886) Alkaloids in Chemical and Biological Research

Indole alkaloids represent one of the largest and most diverse families of natural products, with over 4,100 known compounds. Their history is deeply intertwined with human civilization, with many cultures having utilized plants and fungi rich in these compounds for medicinal and ritualistic purposes for centuries. For example, extracts from Rauvolfia serpentina, containing the indole alkaloid reserpine, were used in India for over 3,000 years.

The formal scientific investigation of indole alkaloids began in the 19th century with the isolation of strychnine (B123637) in 1818. This marked a pivotal moment in chemistry and pharmacology, paving the way for the discovery and characterization of numerous other indole alkaloids. These compounds are biosynthesized from the amino acid tryptophan and exhibit an extraordinary range of chemical structures and biological activities.

The significance of indole alkaloids in research is multifaceted. They have served as lead compounds in drug discovery, with notable examples including the anti-cancer agents vinblastine (B1199706) and vincristine (B1662923), isolated from the Madagascar periwinkle (Catharanthus roseus). Furthermore, their complex structures have presented formidable challenges and opportunities in synthetic organic chemistry, driving the development of new synthetic methodologies. In neuroscience, indoleamines like serotonin (B10506) (5-hydroxytryptamine), a key neurotransmitter, have been central to understanding mood, cognition, and various neurological disorders.

Structural Classification and Nomenclature of Indole-Ethanamine Derivatives

Indole-ethanamine derivatives, often referred to as tryptamines, are characterized by an indole nucleus with a two-carbon side chain (ethanamine) attached to the C3 position of the indole ring. The systematic nomenclature of these compounds follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The parent structure is tryptamine (B22526), or more formally, 2-(1H-indol-3-yl)ethanamine.

Substitutions on the indole ring, the ethylamine (B1201723) side chain, or the amino group lead to a vast number of derivatives. The position of substituents is indicated by numbers, with the nitrogen of the indole ring being position 1. For example, methylation can occur on the indole nitrogen (N1), the indole ring, or the amino group of the ethylamine side chain.

The compound of interest, 3-Methyl-1H-indole 2-ethanamine , presents a specific isomeric arrangement. The name indicates a methyl group at the C3 position of the indole ring and an ethanamine chain at the C2 position. This is a structural isomer of the more common tryptamines where the ethylamine chain is at C3.

| Compound Name | Substitution Pattern | Parent Structure |

|---|---|---|

| Tryptamine | Unsubstituted | Indole |

| N-Methyltryptamine (NMT) | Methyl group on the amine nitrogen | Tryptamine |

| 2-Methyl-1H-indole-3-ethanamine (2-Methyltryptamine) | Methyl group at the C2 position of the indole ring | Tryptamine |

| This compound | Methyl group at the C3 position and an ethanamine at the C2 position | Indole |

Current Research Landscape and Academic Relevance of Methylated Indole-Ethanamine Compounds

Methylated indole-ethanamine compounds are a subject of intense research due to their diverse biological activities. The position of the methyl group significantly influences the pharmacological properties of the molecule, including its binding affinity to various receptors and its metabolic stability.

Research into these compounds spans several disciplines, including medicinal chemistry, pharmacology, and neuroscience. A primary focus of this research has been the interaction of these molecules with serotonin (5-HT) receptors, particularly the 5-HT2A receptor, which is a key target for psychedelic drugs. nih.gov Structure-activity relationship (SAR) studies aim to understand how modifications to the tryptamine scaffold, such as methylation, affect receptor activation and downstream signaling pathways. nih.govnih.gov

Recent studies have explored the synthesis and biological evaluation of novel indole ethylamine derivatives for various therapeutic applications. For instance, certain derivatives have been investigated for their potential in regulating lipid metabolism, with implications for treating nonalcoholic fatty liver disease (NAFLD). nih.gov Other research has focused on the development of these compounds as antimicrobial agents. researchgate.net

While a significant body of research exists for tryptamine and its derivatives with substitutions at the C3 position, there is a noticeable lack of specific studies on This compound . This suggests that this particular isomer may be less common or has not yet been a primary focus of investigation within the scientific community. The academic relevance of methylated indole-ethanamines, however, remains high, driven by the continuous search for new therapeutic agents with improved efficacy and selectivity.

Structure

3D Structure

Properties

CAS No. |

10590-71-3 |

|---|---|

Molecular Formula |

C11H14N2 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

2-(3-methyl-1H-indol-2-yl)ethanamine |

InChI |

InChI=1S/C11H14N2/c1-8-9-4-2-3-5-11(9)13-10(8)6-7-12/h2-5,13H,6-7,12H2,1H3 |

InChI Key |

ACHOJQCDYRZZML-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC2=CC=CC=C12)CCN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methyl 1h Indole 2 Ethanamine and Its Analogues

Strategic Approaches to Indole (B1671886) Ring Construction and Functionalization for Ethanamine Integration

The creation of the indole scaffold is the foundational step in synthesizing complex indole-based molecules. Methodologies have evolved from classical, high-temperature reactions to modern, milder, and more selective catalytic processes.

One of the oldest and most reliable methods for producing indoles is the Fischer indole synthesis, first developed in 1883. thermofisher.comtcichemicals.com This reaction involves the condensation of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions to form a phenylhydrazone, which then undergoes thermal or acid-catalyzed cyclization to yield the indole nucleus. byjus.com The versatility of this method allows for the preparation of a wide variety of substituted indoles by choosing appropriately substituted starting materials. byjus.comscienceinfo.com

The reaction can be catalyzed by a range of Brønsted acids, such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA), or Lewis acids like zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃). scienceinfo.comwikipedia.org The choice of catalyst and reaction conditions can influence the regioselectivity when using unsymmetrical ketones, which can potentially yield two different regioisomeric indoles. thermofisher.combyjus.com A key feature of this synthesis is that it can often be performed as a one-pot reaction without the need to isolate the intermediate arylhydrazone. thermofisher.combyjus.com

| Catalyst Type | Examples | Key Features |

| Brønsted Acids | HCl, H₂SO₄, PPA, p-toluenesulfonic acid | Traditional and widely used catalysts. wikipedia.org |

| Lewis Acids | ZnCl₂, BF₃, AlCl₃, FeCl₃ | Effective for a broad range of substrates. scienceinfo.com |

| Modern Variants | Microwave-assisted, Metal-free PPA-mediated | Faster reaction times, milder conditions. nih.govunina.it |

A modern variation involves a palladium-catalyzed reaction where aryl bromides are cross-coupled with hydrazones, expanding the scope of the classical Fischer synthesis. wikipedia.org

The Madelung synthesis , reported in 1912, produces indoles through the intramolecular cyclization of N-phenylamides using a strong base, such as sodium or potassium alkoxide, at high temperatures (200–400 °C). wikipedia.org This base-catalyzed thermal cyclization is particularly useful for preparing 2-alkinylindoles, which are not easily accessed through other methods. wikipedia.org However, the vigorous reaction conditions limit its compatibility with many functional groups. organic-chemistry.org Modern modifications have been developed to address these limitations. For instance, a tandem Madelung synthesis using a mixed base system of LiN(SiMe₃)₂ and CsF allows for the synthesis of N-methyl-2-phenylindoles in high yields under milder conditions. organic-chemistry.orgorganic-chemistry.org

The Reissert indole synthesis provides another route to the indole core, starting with the condensation of an ortho-nitrotoluene with diethyl oxalate in the presence of a base like potassium ethoxide. wikipedia.org This is followed by a reductive cyclization of the resulting ethyl o-nitrophenylpyruvate using reagents like zinc in acetic acid or ferrous sulfate and ammonia. wikipedia.orgresearchgate.net This sequence typically yields an indole-2-carboxylic acid, which can then be decarboxylated by heating to give the final indole. wikipedia.orgresearchgate.netresearchgate.net The Reissert method has been employed to create various substituted indoles, including those with halogen and carboxylic acid functional groups. researchgate.net

| Synthesis | Starting Materials | Key Reagents | Primary Product |

| Madelung | N-phenylamides | Strong base (e.g., NaOEt, K-alkoxide) at high temp. wikipedia.org | Substituted indoles |

| Reissert | o-nitrotoluene, diethyl oxalate | Base (e.g., K-ethoxide), reducing agent (e.g., Zn/acetic acid). wikipedia.org | Indole-2-carboxylic acid wikipedia.org |

To circumvent issues related to purity in medicinal and biological chemistry, significant effort has been directed toward developing metal-free indole syntheses. iciq.org These methods avoid potential contamination from transition-metal catalysts. One notable approach involves the use of hypervalent iodine reagents, which act as oxidants to promote the chemoselective oxidative cyclization of 2-amino styrenes to form indoles in high yields under mild conditions. iciq.org

Another effective metal-free strategy is the C–H amination of N-Ts-2-alkenylanilines using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant. acs.org This protocol is operationally simple and robust, offering a broad substrate scope without the need for expensive and potentially toxic metal catalysts. acs.org These contemporary methods represent a significant advancement, broadening the synthetic possibilities for creating diverse indole structures. iciq.org

Once the indole nucleus is formed, the introduction of the ethanamine side chain is a critical step. Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy. chim.it The inherent reactivity of the indole ring typically favors functionalization at the C3 position via electrophilic aromatic substitution. chim.it

Strategies for introducing the ethanamine moiety or a precursor include:

Alkylation: Palladium-catalyzed alkylation of indoles with β-keto esters can proceed through a Friedel-Crafts-type addition mechanism. chim.it

Carbonylative Approaches: Palladium-catalyzed double- and mono-aminocarbonylation of indoles with secondary amines can be used to synthesize indol-3-α-ketoamides and indol-3-amides, which can be further reduced to the corresponding ethanamines. beilstein-journals.org

C-H Ethylamination: A novel switchable synthesis allows for the creation of C4-ethylaminoindole scaffolds by using aziridine as an ethylamination reagent in a reaction that proceeds via C–N bond cleavage. nih.govresearchgate.net This palladium/norbornene chemistry provides a direct route to introducing the desired side chain at the C4 position. researchgate.net

Multicomponent Reactions: A modular assembly of tetrahydrocarboline-type indole alkaloids has been developed from simple indoles, formaldehyde, and amine hydrochlorides in a single step, showcasing a powerful method for building complex structures containing an aminoethyl fragment. nih.gov

Synthesis of Specific Methylated Indole-Ethanamine Isomers and Derivatives

The precise placement of substituents on the indole ring is crucial for determining the biological and chemical properties of the final molecule. Synthesizing specific isomers requires careful selection of starting materials and reaction pathways.

The compound 2-Methyl-1H-indole-3-ethylamine is a structural isomer of the title compound and serves as a key building block in the synthesis of various bioactive molecules. chemimpex.com Its synthesis often relies on classical indole-forming reactions where the substitution pattern is established from the outset.

A common route involves the Fischer indole synthesis, reacting a suitable phenylhydrazine with methyl ethyl ketone. The subsequent cyclization preferentially forms the 2-methylindole core. The 3-position can then be functionalized to introduce the ethylamine (B1201723) side chain. For example, a Vilsmeier-Haack reaction can introduce a formyl group at C3, which can then be converted to the ethylamine side chain through a Henry reaction followed by reduction.

Alternatively, functionalized 2-methylindoles can be synthesized directly. A microwave-assisted, palladium-catalyzed heterocyclization of N-aryl enamine carboxylates provides an efficient route to various methyl 2-methyl-1H-indole-3-carboxylate derivatives. unina.it This carboxylate can then be converted to the corresponding ethylamine through reduction and amination steps.

Synthesis of N-Methylated and Alpha-Methylated Tryptamine (B22526) Derivatives

The introduction of methyl groups at the nitrogen atom (N-methylation) or the alpha-carbon of the ethylamine side chain (alpha-methylation) of tryptamine derivatives significantly modifies their biological properties. Various synthetic routes have been developed to achieve these modifications.

N-Methylation: The synthesis of N-methylated tryptamines, such as N-methyltryptamine (NMT) and N,N-dimethyltryptamine (DMT), has been a subject of interest for decades. cdnsciencepub.com The Canadian chemist Richard Helmuth Fredrick Manske first synthesized DMT in 1931. researchgate.net Biosynthetically, these compounds are formed through the action of the enzyme Indolethylamine-N-methyltransferase (INMT), which facilitates the double methylation of tryptamine using S-adenosyl-L-methionine (SAM) as a methyl donor. researchgate.net

Chemical synthesis often involves the reaction of tryptamine with a methylating agent. For instance, N,N-dimethyltryptamine can be prepared from 5-methoxy-1H-indole, which is reacted with oxalyl chloride. The resulting acid chloride intermediate is then treated with dimethylamine to form a ketoamide, which is subsequently reduced to yield the final product. google.com

Alpha-Methylation: Alpha-methylated tryptamines, such as alpha-methyltryptamine (AMT), can be synthesized from various precursors. One common method involves the use of gramine, which is reacted with a nitroalkane like nitropropane in the presence of a base. The resulting 1-(Indol-3-yl)-2-nitropropane is then reduced to yield alpha-methyltryptamine. mdma.ch Another approach starts from D- and L-tryptophan ethyl esters, which can be reduced using a reducing agent like lithium aluminum hydride to produce the corresponding enantiomers of alpha-methyltryptamine. mdma.ch

A stereospecific synthesis for alpha-methyl-L-tryptophan has also been developed. This method utilizes a cis-2,5-disubstituted 2-tert-butyl-5-(indol-3-yl)methylimidazolidin-4-one. The enolate of this compound is methylated with methyl iodide, and subsequent hydrolysis yields enantiomerically pure alpha-methyl-L-tryptophan. nih.gov

| Derivative | Synthetic Precursor(s) | Key Reagents/Steps | Reference |

| N,N-Dimethyltryptamine (DMT) | 5-Methoxy-1H-indole | Oxalyl chloride, Dimethylamine, Reduction | google.com |

| Alpha-Methyltryptamine (AMT) | Gramine, Nitropropane | Base, Reduction | mdma.ch |

| Alpha-Methyltryptamine (AMT) | D- or L-Tryptophan ethyl ester | Lithium aluminum hydride (LiAlH₄) | mdma.ch |

| Alpha-Methyl-L-tryptophan | cis-2,5-disubstituted imidazolidin-4-one | LDA, Methyl iodide, Hydrolysis | nih.gov |

Optimization of Reaction Conditions and Yields for Indole-Ethanamine Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of indole-ethanamine derivatives while minimizing reaction times and environmental impact. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.

A study focused on the synthesis of C4-ethylamine indole derivatives investigated various parameters to enhance yield. The reaction involved an indole substrate, an aziridine as the ethylamination reagent, a palladium catalyst, a phosphine ligand, a base, and an additive in a specific solvent. The optimization process revealed that using Pd(OAc)₂ as the catalyst, P(p-Cl-C₆H₄)₃ as the ligand, K₂CO₃ as the base, and KI as an additive in toluene at 100 °C for 24 hours provided the best results. rsc.org Omitting the KI additive, for example, reduced the yield from an optimal percentage to 39%. rsc.org

The synthesis of bis(indolyl)methane derivatives, another class of indole compounds, has been optimized by employing green chemistry principles. One approach uses a biopolymer-derived heterogeneous catalyst, Xanthan Perchloric Acid (XPA), which is thermally stable and reusable. This method allows the reaction to proceed smoothly at room temperature under solvent-free conditions, resulting in excellent yields and shorter reaction times. researchgate.net Another green approach for synthesizing bis(indole) derivatives involves the reaction of indole with electron-deficient alkenes in water, using tungstophosphoric acid as a catalyst and assisted by ultrasound irradiation, which also leads to high yields and short reaction times. researchgate.net

The synthesis of indole itself via the alcoholamine method has been optimized by investigating the reaction mechanism. By identifying by-products using gas chromatography-mass spectrometry, researchers confirmed the formation of a 2-aniline ethanol intermediate. This understanding allowed for adjustments in process conditions and the catalyst carrier, leading to a stable indole yield of over 70% during a 500-hour experiment.

| Product Type | Catalyst | Solvent | Key Optimization Strategy | Yield | Reference |

| C4-Ethylamine Indole | Pd(OAc)₂ / P(p-Cl-C₆H₄)₃ | Toluene | Use of KI as an additive | Optimized | rsc.org |

| Bis(indolyl)methane | Xanthan Perchloric Acid (XPA) | Solvent-free | Use of a reusable, biopolymer-derived catalyst | Excellent | researchgate.net |

| Bis(indole) Derivatives | Tungstophosphoric acid | Water | Ultrasound irradiation | High | researchgate.net |

| Indole | Self-made GC6 catalyst | Not specified | Mechanism-based process adjustment and improved catalyst carrier | >70% |

Stereoselective Synthesis of Chiral Indole-Ethanamine Derivatives

The development of stereoselective methods for synthesizing chiral indole derivatives is of great importance, as the biological activity of such compounds often resides in a single enantiomer. Catalytic asymmetric synthesis provides an efficient route to these optically active molecules.

One strategy involves the catalytic asymmetric dearomatization (CADA) of 2,3-disubstituted indoles using a chiral phosphoric acid catalyst. nih.gov This method allows for a switchable synthesis of either chiral indolenines or fused indolines by altering the post-processing conditions. Both types of products can be obtained in good to high yields with excellent enantioselectivities. nih.gov In the synthesis of fused indolines, sodium borohydride (NaBH₄) acts as both a promoter and a reductant in the cyclization step. nih.gov

Another powerful approach is the Brønsted acid-catalyzed transfer hydrogenation of 3H-indoles. This metal-free method uses a chiral Brønsted acid and a Hantzsch dihydropyridine as the hydrogen source to produce optically active indolines with high enantioselectivities. organic-chemistry.org The reaction proceeds under mild conditions and tolerates a variety of substituents on the indole ring. Optimization of this reaction showed that catalyst loading could be reduced significantly while maintaining high selectivity. organic-chemistry.org

A team has also developed a catalytic, enantioselective version of the Fischer indole synthesis to produce cyclopenta[b]indoles. sciencedaily.com This reaction employs a chiral, cyclic phosphoric acid as the catalyst with diketones and phenylhydrazine derivatives as starting materials, yielding primarily one of the two possible enantiomers. sciencedaily.com

Furthermore, the asymmetric N-acylation of N-aminoindoles with carboxylic anhydrides, catalyzed by chiral isothiourea (ITU), has been shown to produce N-N axially chiral indole derivatives with high yields and enantioselectivities under mild conditions. rsc.org

| Methodology | Catalyst Type | Substrate(s) | Product Type | Key Features | Reference |

| Catalytic Asymmetric Dearomatization (CADA) | Chiral Phosphoric Acid | 2,3-Disubstituted Indoles | Chiral Indolenines / Fused Indolines | Switchable synthesis, Excellent enantioselectivity | nih.gov |

| Brønsted Acid-Catalyzed Transfer Hydrogenation | Chiral Brønsted Acid | 3H-Indoles | Optically Active Indolines | Metal-free, Mild conditions, High enantioselectivity | organic-chemistry.org |

| Enantioselective Fischer Indole Synthesis | Chiral Cyclic Phosphoric Acid | Diketones, Phenylhydrazines | Cyclopenta[b]indoles | Produces primarily one enantiomer | sciencedaily.com |

| Asymmetric N-Acylation | Chiral Isothiourea (ITU) | N-Aminoindoles, Carboxylic Anhydrides | N-N Axially Chiral Indoles | High yields and enantioselectivities | rsc.org |

Advanced Spectroscopic and Chromatographic Characterization Techniques for Indole Ethanamine Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

High-resolution NMR spectroscopy stands as a cornerstone for the definitive structural elucidation of organic molecules, including 3-Methyl-1H-indole-2-ethanamine. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are critical in assigning the chemical shifts of each proton and carbon atom, providing a detailed map of the molecular framework.

For the related compound 3-methyl-1H-indole, 1H NMR spectral data reveals distinct signals corresponding to the protons on the indole (B1671886) ring and the methyl group. rsc.orgchemicalbook.com Similarly, 13C NMR provides chemical shift values for each carbon atom in the molecule, confirming the core structure. rsc.org The chemical shifts are influenced by the electronic environment of each nucleus, allowing for precise structural assignment.

Table 1: Representative 1H and 13C NMR Chemical Shifts (in ppm) for the 3-Methylindole (B30407) Moiety

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

|---|---|---|

| C2-H | ~7.01 | - |

| C4-H | ~7.24 | - |

| C5-H | ~6.95 | - |

| C6-H | ~7.08 | - |

| C7-H | ~7.55 | - |

| N1-H | ~8.06 | - |

| 3-CH3 | ~2.35 | ~9.97 |

| C2 | - | ~122.3 |

| C3 | - | ~113.1 |

| C3a | - | ~129.6 |

| C4 | - | ~120.4 |

| C5 | - | ~122.3 |

| C6 | - | ~118.2 |

| C7 | - | ~124.3 |

| C7a | - | ~135.1 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is based on related 3-methyl-1H-indole structures. rsc.org

2D NMR (HSQC, NOESY) for Spatial Interactions and Rotational Barriers

Two-dimensional NMR techniques are indispensable for probing the spatial relationships between atoms and understanding the molecule's three-dimensional structure.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded proton and carbon atoms. slideshare.nethmdb.cahmdb.ca For 3-Methyl-1H-indole-2-ethanamine, an HSQC spectrum would show correlations between the protons of the ethylamine (B1201723) side chain and their respective carbons, as well as between the protons on the indole ring and their attached carbons. This provides an unambiguous assignment of the 1H and 13C signals. slideshare.net

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments are crucial for determining which atoms are close to each other in space, even if they are not directly bonded. slideshare.netnih.gov This is particularly useful for analyzing the conformation of the flexible ethylamine side chain relative to the rigid indole ring. NOE signals between protons on the ethylamine chain and protons on the indole ring can reveal the preferred rotational conformation (rotamer) of the molecule in solution. By analyzing the network of NOE cross-peaks, a "methyl walk" can be performed to trace connectivity and spatial proximity throughout the molecule. nih.gov

Variable-Temperature NMR for Conformational Dynamics in Solution

The conformation of the ethylamine side chain in 3-Methyl-1H-indole-2-ethanamine is not static but exists in a dynamic equilibrium between different rotational states. Variable-temperature (VT) NMR studies can provide valuable insights into these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and the coalescence of signals. These changes can be analyzed to determine the energy barriers to rotation around the single bonds of the ethylamine side chain and to estimate the relative populations of the different conformers at various temperatures.

Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For indole-ethanamine compounds, the molecular formula can be readily determined. For example, the related compound α-methyl-1H-indole-3-ethanamine has a molecular formula of C11H14N2 and a molecular weight of 174.2423. nist.govnist.gov Similarly, N-methyl-1H-indole-3-ethanamine has the same molecular formula and weight. nist.govnist.gov Electron ionization (EI) mass spectra of these compounds typically show a prominent molecular ion peak, which confirms the molecular weight. nist.govnist.gov The fragmentation pattern observed in the mass spectrum provides a fingerprint that can be used for identification. Common fragmentation pathways for tryptamine-like structures involve cleavage of the ethylamine side chain.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is a soft ionization technique that allows for the very precise determination of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This high accuracy enables the unambiguous determination of the elemental composition of 3-Methyl-1H-indole-2-ethanamine, confirming its molecular formula. researchgate.net HRESI-MS is also used in tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented to provide further structural information. researchgate.net This technique is particularly useful for the structural elucidation of complex indole alkaloids. nih.gov

Table 2: Predicted Collision Cross Section (CCS) Values for a Related Indole-Ethanamine Compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 284.21211 | 170.8 |

| [M+Na]+ | 306.19405 | 178.0 |

| [M-H]- | 282.19755 | 174.0 |

| [M+NH4]+ | 301.23865 | 186.0 |

| [M+K]+ | 322.16799 | 171.6 |

Note: Data is for the related compound 1h-indole-2-ethanamine, alpha,alpha-dimethyl-3-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)-. uni.lu The m/z represents the mass-to-charge ratio of the adduct ion. uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic structure of 3-Methyl-1H-indole-2-ethanamine.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrations of the functional groups present in a molecule. libretexts.org For 3-Methyl-1H-indole-2-ethanamine, the IR spectrum would be expected to show absorptions corresponding to:

N-H stretching: A broad band in the region of 3300-3500 cm-1, characteristic of the amine group. docbrown.infoucalgary.ca

C-H stretching: Bands in the 2850-3000 cm-1 region from the alkyl portions of the molecule. libretexts.org

Aromatic C=C stretching: Absorptions in the 1450-1600 cm-1 range from the indole ring.

C-N stretching: A band typically found between 1020-1220 cm-1. docbrown.info The fingerprint region, from approximately 400 to 1500 cm-1, contains a complex pattern of absorptions that is unique to the molecule and can be used for identification. docbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy: The indole ring system in 3-Methyl-1H-indole-2-ethanamine contains a conjugated π-electron system, which gives rise to characteristic electronic transitions when exposed to UV light. ontosight.ai The UV-Vis spectrum of indole derivatives typically shows strong absorbance bands in the ultraviolet region. nist.gov These absorptions are due to π → π* transitions within the aromatic system.

Chromatographic Methods for Purity Assessment and Separation of Isomers (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of 3-Methyl-1H-indole-2-ethanamine and for separating it from any isomers or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of compounds. sielc.com A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of acetonitrile (B52724) and water with an acidic modifier, can be employed to analyze indole-ethanamine compounds. sielc.com The retention time of the compound is a characteristic property that can be used for identification, and the peak area is proportional to its concentration, allowing for purity assessment. consensus.app

Gas Chromatography (GC): GC is another powerful separation technique, particularly for volatile and thermally stable compounds. nist.govnist.gov When coupled with a mass spectrometer (GC-MS), it provides a robust method for the identification and quantification of components in a mixture. rsc.org The retention index of a compound in GC is a standardized measure that can aid in its identification. nist.govnist.gov GC can also be effective in separating positional isomers of indole derivatives, which may have very similar mass spectra but different retention times. ojp.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-Methyl-1H-indole-2-ethanamine |

| 3-methyl-1H-indole |

| α-methyl-1H-indole-3-ethanamine |

| N-methyl-1H-indole-3-ethanamine |

| 1h-indole-2-ethanamine, alpha,alpha-dimethyl-3-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)- |

| Acetonitrile |

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique in analytical chemistry used to determine the elemental composition of a sample. For novel or synthesized indole-ethanamine compounds, this method is crucial for verifying the empirical formula, which in turn confirms the stoichiometric composition of the molecule. The technique provides the percentage by weight of key elements such as carbon (C), hydrogen (H), and nitrogen (N), which are the primary constituents of these organic molecules.

The theoretical elemental composition of a compound is calculated from its molecular formula. For the compound 3-Methyl-1H-indole-2-ethanamine, the presumed molecular formula is C₁₁H₁₄N₂. This is based on an indole ring substituted with a methyl group at the third position and an ethanamine group at the second position. The molecular weight of this compound is approximately 174.24 g/mol .

The theoretical percentages of carbon, hydrogen, and nitrogen can be calculated as follows:

Carbon (C): (11 * 12.01) / 174.24 * 100% = 75.82%

Hydrogen (H): (14 * 1.008) / 174.24 * 100% = 8.12%

Nitrogen (N): (2 * 14.01) / 174.24 * 100% = 16.07%

In practice, synthesized compounds are subjected to elemental analysis, and the experimentally determined percentages are compared with the theoretical values. A close agreement between the experimental and theoretical data provides strong evidence for the correct synthesis and purity of the compound. For instance, in the synthesis and characterization of novel indole derivatives, elemental analysis is a standard procedure to confirm the structure of the synthesized molecules. mdpi.com

The table below summarizes the theoretical elemental composition for a compound with the molecular formula C₁₁H₁₄N₂.

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage Composition (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 11 | 132.11 | 75.82 |

| Hydrogen | H | 1.008 | 14 | 14.112 | 8.12 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 16.07 |

Mechanistic Investigations of Biological Activities of Methylated Indole Ethanamine Compounds

Receptor Interaction and Ligand Binding Studies

Serotonin (B10506) Receptor (5-HT Receptors) Modulation and Subtype Selectivity

Methylated indole-ethanamine compounds, such as 3-Methyl-1H-indole 2-ethanamine, exhibit notable interactions with various serotonin (5-HT) receptor subtypes. The affinity for these receptors is influenced by substitutions on the indole (B1671886) ring and the ethylamine (B1201723) side chain.

Studies on N,N-dimethyltryptamine (2a), a related indole-ethanamine, and its halogenated derivatives show significant binding to several 5-HT receptor subtypes. researchgate.net For instance, the unsubstituted N,N-dimethyltryptamine (2a) demonstrates good affinity for 5-HT1B and 5-HT1D receptors. researchgate.net The introduction of a chlorine atom at the 5-position (5-chloro-N,N-dimethyltryptamine) results in strong affinity for 5-HT1A, 5-HT2B, and 5-HT7 receptors. researchgate.net This highlights the role of substitution patterns in modulating receptor selectivity.

The interaction with 5-HT2 receptors is also significant. For example, some indole derivatives show high affinity for the 5-HT2B receptor. researchgate.net The activation of 5-HT2A receptors is a primary mechanism for the action of many psychedelic compounds, and structural modifications to the indole-ethylamine scaffold can fine-tune this activity. researchgate.net The development of selective ligands for 5-HT receptor subtypes, such as 5-HT1A and 5-HT2A, is a key area of research for potential therapeutic applications in conditions like anxiety and depression. nih.govsemanticscholar.org

Table 1: Binding Affinities (Ki in nM) of Selected Indole-Ethanamine Derivatives at Serotonin Receptors

| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2B | 5-HT6 | 5-HT7 |

|---|---|---|---|---|---|---|---|

| N,N-dimethyltryptamine (2a) | - | Good | Good | - | - | - | - |

| 5-chloro-N,N-dimethyltryptamine | Strong | Good | Good | - | Strong | - | Strong |

Data derived from studies on related indole-ethanamine compounds. researchgate.net

Cannabinoid Receptor 1 (CB1) Allosteric Modulation

Indole-based structures, including derivatives of indole-ethanamine, have been investigated as allosteric modulators of the Cannabinoid Receptor 1 (CB1). nih.govnih.gov Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, altering the receptor's response to endogenous or exogenous ligands. unc.edu This can offer a more nuanced approach to modulating receptor function compared to direct agonists or antagonists, potentially avoiding some of the side effects associated with orthosteric ligands. unc.edu

Research on indole-2-carboxamides, which share a core indole structure, has identified compounds that act as allosteric modulators of the CB1 receptor. nih.govnih.govnih.gov For example, compounds like ORG27569 have been shown to enhance the binding of CB1 receptor agonists, a characteristic of positive allosteric modulators. nih.gov The substitution pattern on the indole ring and the side chain significantly impacts the allosteric effects. nih.gov

Specifically, modifications at the C3 position of the indole ring can have a substantial effect on the allosteric properties of these ligands. nih.gov Some indole-2-carboxamides have been found to be potent negative allosteric modulators, inhibiting agonist-induced G-protein activation while paradoxically inducing downstream signaling through β-arrestin pathways. nih.gov This "biased signaling" highlights the complexity of GPCR modulation and opens avenues for developing pathway-selective drugs. nih.gov

Other G-Protein Coupled Receptor (GPCR) Interactions and Signaling Pathways

Beyond serotonin and cannabinoid receptors, methylated indole-ethanamine compounds have the potential to interact with a broader range of G-Protein Coupled Receptors (GPCRs). The structural similarity of the indole-ethylamine scaffold to endogenous signaling molecules suggests a wide interactome.

GPCRs can form complex signaling networks through interactions with other proteins, such as Receptor Activity-Modifying Proteins (RAMPs). nih.gov RAMPs are accessory proteins that can modulate GPCR trafficking, ligand selectivity, and signaling. nih.gov While direct interactions between this compound and specific RAMP-GPCR complexes have not been extensively detailed, the principle of such interactions is well-established for other GPCRs. nih.gov

The signaling pathways activated by these interactions can be diverse. For instance, some indole-based allosteric modulators of the CB1 receptor have been shown to induce β-arrestin-mediated signaling, leading to the activation of the extracellular signal-regulated kinase (ERK) pathway. nih.gov This demonstrates that the biological activity of these compounds is not solely determined by their binding affinity but also by the specific signaling cascades they engage.

Enzymatic Modulation and Inhibition Mechanisms

Inhibition of Efflux Pumps (e.g., NorA efflux pump in Staphylococcus aureus)

Indole derivatives have emerged as promising inhibitors of bacterial efflux pumps, which are a significant mechanism of antibiotic resistance. nih.gov The NorA efflux pump in Staphylococcus aureus is a well-studied example, responsible for extruding a wide range of substrates, including fluoroquinolone antibiotics. nih.govnih.gov

Several studies have demonstrated that synthetic indole derivatives can inhibit the NorA efflux pump, thereby restoring the efficacy of antibiotics like ciprofloxacin (B1669076) against resistant strains of S. aureus. nih.govnih.gov The mechanism of inhibition involves preventing the pump from expelling the antibiotic, leading to its accumulation within the bacterial cell. nih.govresearchgate.net

Structure-activity relationship studies have revealed that the nature and position of substituents on the indole ring are crucial for inhibitory activity. For example, in one study, an indole derivative with a methyl group at a specific position showed some activity, while stronger electron-donating groups at the same position increased the efflux pump inhibitory (EPI) activity. nih.gov Another study on 1-(1H-indol-3-yl)ethanamine derivatives found that halogenation at the 5-position of the indole core resulted in the most efficient NorA inhibitors. nih.gov

Modulation of Lipid Metabolism Enzymes (e.g., PPARα, CPT1)

Recent research has explored the potential of indole ethylamine derivatives in regulating lipid metabolism, with a focus on targets like Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Carnitine Palmitoyltransferase 1 (CPT1). nih.govresearchgate.net PPARα is a nuclear receptor that plays a key role in fatty acid oxidation, while CPT1 is a rate-limiting enzyme in this process. nih.gov

A study on novel indole ethylamine derivatives demonstrated their ability to activate both PPARα and CPT1a. nih.govresearchgate.net One of the synthesized compounds was shown to reduce intracellular triglyceride accumulation in liver cells by upregulating the expression of enzymes involved in fatty acid oxidation and downregulating those involved in lipogenesis. nih.govsemanticscholar.org This suggests a dual-targeting mechanism that could be beneficial in conditions like nonalcoholic fatty liver disease (NAFLD). nih.govresearchgate.net

Interestingly, other research has shown that 3-methylindole (B30407) can act as an antioxidant and inhibit lipid peroxidation in lung microsomes, a process that can be damaging to cells. nih.gov This indicates that indole derivatives may have complex and multifaceted effects on lipid-related biological processes.

Table 2: Investigated Biological Targets of Indole-Ethanamine Derivatives

| Biological Target | Action | Potential Outcome |

|---|---|---|

| Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) | Modulation | Altered neurotransmission |

| Cannabinoid Receptor 1 (CB1) | Allosteric Modulation | Fine-tuning of cannabinoid signaling |

| NorA Efflux Pump (S. aureus) | Inhibition | Reversal of antibiotic resistance |

| PPARα / CPT1 | Activation | Regulation of lipid metabolism |

Potential for Kinase Inhibition (e.g., EGFR, BRAF, VEGFR-2)

The therapeutic potential of targeting protein kinases in cancer is well-established, and indole-based compounds have emerged as a significant scaffold in the design of kinase inhibitors. Several indole-containing drugs are clinically approved for their anti-cancer properties, which are often attributed to their ability to inhibit key kinases involved in tumor growth and angiogenesis. nih.gov

Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are crucial regulators of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis. nih.govmdpi.com Inhibition of VEGFR-2 is a key mechanism for several anti-cancer drugs. nih.govmdpi.com Indole derivatives have shown promise as VEGFR-2 inhibitors. For instance, sunitinib, an oral multi-targeted tyrosine kinase inhibitor, targets VEGFR-1, -2, and -3, among other kinases, and is approved for treating various cancers. nih.gov Similarly, nintedanib, another indole-containing compound, is a potent inhibitor of VEGFR, fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). nih.govresearchgate.net Surufatinib is another oral multi-kinase inhibitor with activity against VEGFR-1, -2, -3, and FGFR. nih.gov

The epidermal growth factor receptor (EGFR) is another critical target in cancer therapy, and its inhibition can halt tumor cell proliferation. nih.govnih.gov Some indole-based compounds have been designed to dually target both EGFR and VEGFR-2, which can enhance their therapeutic efficacy. nih.govnih.gov For example, some 2-thioxoimidazolidin-4-one derivatives have demonstrated potent dual inhibitory activity against both EGFR and VEGFR-2. nih.gov

BRAF is a serine/threonine-protein kinase that plays a role in regulating the MAP kinase/ERKs signaling pathway, which affects cell division, differentiation, and secretion. Mutations in the BRAF gene, such as BRAF V600E, are found in many cancers. Some compounds have been developed to act as dual inhibitors of both VEGFR-2 and BRAF kinases, demonstrating the versatility of targeting multiple pathways to induce apoptosis and cell cycle arrest in cancer cells. medchemexpress.com

The following table summarizes the inhibitory activity of selected indole-based compounds on various kinases:

| Compound/Drug | Target Kinase(s) | Key Findings |

| Sunitinib | VEGFR-1, -2, -3, PDGFR-α, -β, c-kit, FLT3 | Oral multi-targeted tyrosine kinase inhibitor approved for various cancers. nih.gov |

| Nintedanib | VEGFR, FGFR, PDGFR | Potent inhibitor used in the treatment of various cancers and fibrotic lung diseases. nih.govresearchgate.net |

| Surufatinib | VEGFR-1, -2, -3, FGFR, CSF-1R | Oral multi-kinase inhibitor with dual action against angiogenesis and tumor immune evasion. nih.gov |

| VEGFR-2/BRAF-IN-2 | VEGFR-2, BRAFV600E, BRAFWT | Dual inhibitor that induces apoptosis and G1 phase cell cycle arrest. medchemexpress.com |

| 2-thioxoimidazolidin-4-one derivatives | EGFR, VEGFR-2 | Potent dual inhibitors with apoptotic activity. nih.gov |

Interactions with ADP-Ribosylhydrolase Macrodomains (e.g., SARS-CoV-2 Mac1)

The macrodomain (Mac1) of the non-structural protein 3 (NSP3) of SARS-CoV-2 is a crucial enzyme for viral replication and pathogenesis. nih.govnih.govjohnshopkins.edu It functions as an ADP-ribosylhydrolase, removing mono-ADP-ribose (MAR) from host proteins, thereby protecting the virus from the host's antiviral immune response. nih.govnih.gov This makes Mac1 a promising target for the development of antiviral therapies. nih.govelifesciences.org

The inhibition of Mac1's enzymatic activity can restore the host's innate immune response, particularly the interferon (IFN) signaling pathway. nih.govelifesciences.org The binding of ADP-ribose to Mac1 is a critical step for its function, and therefore, small molecules that can disrupt this interaction are being actively sought. nih.govnews-medical.net

High-throughput screening efforts have identified several small molecule inhibitors of SARS-CoV-2 Mac1. nih.gov These compounds have been shown to inhibit the binding of ADP-ribose to Mac1 and its ADP-ribosylhydrolase activity in vitro. nih.govnews-medical.net Some of these inhibitors exhibit selectivity for the viral macrodomain over human macrodomains, which is a desirable characteristic for a therapeutic agent. nih.govnews-medical.net

For instance, certain compounds have been identified with IC50 values in the low micromolar range for inhibiting Mac1-ADP-ribose binding. news-medical.net Further studies have confirmed that these compounds can also inhibit the enzymatic activity of Mac1. nih.gov The development of potent and selective Mac1 inhibitors holds promise for a new class of antiviral drugs to combat COVID-19 and potentially other coronavirus infections. nih.govelifesciences.org

In Vitro Functional Assays and Cellular Mechanisms

Cellular Assays for Receptor Activation and Signaling Pathway Modulation

Indole-based compounds, including methylated indole-ethanamines, have been shown to modulate various cellular signaling pathways. researchgate.net In some bacteria, indole signaling is a key communication network that regulates processes like biofilm formation. nih.gov Derivatives of the natural product flustramine, which contains an indole core, have been found to be potent inhibitors of biofilm formation in both Escherichia coli and Staphylococcus aureus by modulating this signaling network. nih.gov

In mammalian cells, indolethylamine-N-methyltransferase (INMT) is an enzyme that can methylate tryptamine (B22526). Overexpression of INMT in prostate cancer cells has been shown to inhibit cell proliferation and promote apoptosis by affecting signaling pathways such as the MAPK, TGFβ, and Wnt pathways. nih.gov Specifically, INMT overexpression was found to activate the p38 MAPK signaling pathway. nih.gov

Furthermore, certain novel indole ethylamine derivatives have been designed as regulators of lipid metabolism. nih.govresearchgate.net These compounds can activate peroxisome proliferator-activated receptor alpha (PPARα) and carnitine palmitoyltransferase 1 (CPT1), key regulators of lipid metabolism. nih.govresearchgate.net In vitro assays in AML12 cells, a mouse hepatocyte cell line, demonstrated that these derivatives can upregulate PPARα and CPT1a at both the mRNA and protein levels, leading to a reduction in lipid accumulation. nih.govresearchgate.net

Antiproliferative and Apoptotic Pathway Induction in Cancer Cell Lines

A significant body of research has focused on the antiproliferative and apoptosis-inducing effects of indole compounds in various cancer cell lines. nih.govnih.gov Indole-3-carbinol (B1674136) (I3C) and its dimer, 3,3'-diindolylmethane (B526164) (DIM), are well-studied natural indole compounds that induce apoptosis through the inhibition of several pro-survival pathways. nih.gov

Synthetic indole derivatives have also shown potent anticancer activity. For example, a series of 2,3-disubstituted indoles displayed cytostatic effects against apoptosis-resistant cancer cells, such as those found in gliomas and melanomas. nih.gov These compounds were found to be effective in both apoptosis-sensitive and apoptosis-resistant cell lines, suggesting a mechanism of action that may not primarily rely on apoptosis induction in solid tumors. nih.gov

Other studies have reported on indole-aryl amide derivatives that exhibit cytotoxic effects against a panel of tumor cell lines, including HT29 (colon cancer), HeLa (cervical cancer), MCF7 (breast cancer), and PC-3 (prostate cancer). nih.gov One particular compound demonstrated noteworthy selectivity for HT29 cells, inducing cell cycle arrest in the G1 phase and promoting apoptosis. nih.gov

The overexpression of Indolethylamine-N-Methyltransferase (INMT) in prostate cancer cell lines (22Rv1 and PC-3) has been shown to inhibit proliferation and promote apoptosis. nih.gov This effect is thought to be mediated through the modulation of tumor signaling pathways, including the MAPK, TGFβ, and Wnt pathways. nih.gov

The table below summarizes the antiproliferative activity of selected indole derivatives in different cancer cell lines:

| Compound/Derivative | Cancer Cell Line(s) | Key Findings |

| 2,3-disubstituted indoles | Glioma, Melanoma, NSCLC | Displayed cytostatic effects in apoptosis-resistant cancer cells. nih.gov |

| Indole-aryl amides | HT29, HeLa, MCF7, PC-3 | Exhibited cytotoxicity; one compound selectively induced G1 arrest and apoptosis in HT29 cells. nih.gov |

| Overexpressed INMT | 22Rv1, PC-3 (Prostate Cancer) | Inhibited proliferation and promoted apoptosis through MAPK, TGFβ, and Wnt signaling. nih.gov |

Antioxidant and Anti-inflammatory Properties

Several indole derivatives have demonstrated significant antioxidant and anti-inflammatory activities. nih.govnih.gov The antioxidant properties of indole ethylamine derivatives, analogous to melatonin, have been investigated, with their efficacy depending on the substitution pattern on the indole ring. nih.gov Indole-3-acetic acid-based hydrogels have also been shown to possess excellent antioxidant properties, as demonstrated by their ability to scavenge DPPH and NO radicals. researchgate.net

Indole-3-carbinol, a phytochemical derived from cruciferous vegetables, has been shown to possess anti-inflammatory and antioxidant effects. nih.gov In studies involving lipopolysaccharide-induced inflammation, indole-3-carbinol reversed the increase in inflammatory markers like interleukin-6 and tumor necrosis factor-α, and also reduced oxidative stress. nih.gov

Furthermore, a series of 2-methyl-1H-indol-3-ethylsulfamoylphenylacrylamides have been synthesized and evaluated for their anti-inflammatory activity. nih.gov These compounds were found to suppress the expression of inflammatory mediators such as iNOS and COX-2 by inhibiting NF-κB signaling. nih.gov

Antimicrobial and Anti-parasitic Activities (e.g., Staphylococcus aureus, Leishmania infantum)

Indole-containing compounds have shown promise as antimicrobial and anti-parasitic agents. nih.govnih.gov The bactericidal effects of various disinfectants against Methicillin-resistant Staphylococcus aureus (MRSA) have been studied, highlighting the importance of understanding the mechanisms of action of antimicrobial agents. nih.gov Plant extracts have also been investigated for their antimicrobial activities against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus. researchgate.net

In the search for new antimicrobials, a class of 3-substituted-1H-imidazol-5-yl-1H-indoles was identified as having activity against MRSA. nih.gov Further optimization of this scaffold led to the identification of analogues with potent anti-MRSA activity and low cytotoxicity. nih.gov Another study focused on intercepting bacterial indole signaling with flustramine derivatives, which were found to be highly active in inhibiting biofilm formation in Escherichia coli and Staphylococcus aureus. nih.gov

Regarding anti-parasitic activity, bisindole derivatives have been evaluated against Leishmania infantum, the causative agent of visceral leishmaniasis. nih.gov Several of these compounds showed significant anti-leishmanial activity against both the promastigote and intracellular amastigote forms of the parasite. nih.gov One derivative, in particular, exhibited a better toxicity profile than the standard drug miltefosine, making it a promising lead for further development. nih.gov Synthetic endoperoxides, including 1,2,4-trioxolanes and 1,2,4,5-tetraoxanes, have also demonstrated activity against Leishmania parasites, with some compounds showing selectivity towards the parasite over mammalian cells. nih.gov

Neuroprotective Properties and Modulation of Neurotransmitter Systems

Due to a scarcity of direct research on this compound, this section will discuss the neuroprotective properties and neurotransmitter modulation of structurally related methylated indole-ethanamine compounds. The findings from these related molecules provide a foundational understanding of the potential biological activities of this class of compounds.

Indole-based compounds, including methylated tryptamines, have demonstrated potential as neuroprotective agents through various mechanisms. Research indicates that the indole nucleus is a key feature for these protective effects, which primarily include antioxidant activity, anti-inflammatory effects, and the modulation of cellular processes involved in cell death and survival. mdpi.comnih.gov

Studies on various synthetic indole derivatives have highlighted their capacity to counteract oxidative stress, a major contributor to neurodegenerative diseases. nih.govresearchgate.net For instance, certain indole-phenolic hybrids have shown significant metal-chelating properties, particularly for copper ions, and an ability to reduce reactive oxygen species (ROS) in cellular models of neurotoxicity. mdpi.comnih.gov In neuroblastoma cells challenged with oxidative stressors, these compounds preserved cell viability, suggesting a direct cytoprotective effect. mdpi.com

Furthermore, some tryptamine derivatives have been shown to exert neuroprotective effects in models of cerebral ischemia/reperfusion injury. A notable example is the N-salicyloyl tryptamine derivative, LZWL02003, which was found to mitigate neuronal apoptosis by regulating the expression of Bcl-2 and Bax proteins. nih.govresearchgate.net This compound also attenuated neuroinflammation by reducing levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6, and inhibited the NF-κB signaling pathway. nih.govresearchgate.net While not a direct methylated indole-ethanamine, these findings illustrate the neuroprotective potential inherent in the tryptamine scaffold.

At high concentrations (0.1-1 mM), tryptamine and its 5-methoxy derivative have been observed to induce a form of cell death with features of autophagy in neuronal and glial cell lines. nih.gov This suggests that the neuroprotective effects of tryptamine derivatives may be concentration-dependent and that at pharmacological doses, they could play a role in modulating cellular clearance pathways, which is relevant to neurodegenerative disorders. nih.gov

Table 1: Summary of Neuroprotective Effects of Selected Tryptamine Derivatives

| Compound/Derivative Class | Model System | Observed Neuroprotective Effects | Proposed Mechanism of Action | Reference |

| Indole-Phenolic Hybrids | Neuroblastoma Cells | Increased cell viability, reduction of ROS | Antioxidant, metal-chelating, anti-aggregation | mdpi.comnih.gov |

| N-salicyloyl tryptamine (LZWL02003) | In vitro (OGD/R) & In vivo (MCAO/R) | Anti-apoptotic, anti-inflammatory, reduced oxidative stress | Regulation of Bcl-2/Bax, inhibition of NF-κB pathway | nih.govresearchgate.net |

| Tryptamine & 5-Methoxytryptamine (B125070) | HT22 & SK-N-SH Nerve Cells | Induction of autophagy | Modulation of cellular death pathways | nih.gov |

Methylated indole-ethanamine compounds are well-recognized for their interaction with various neurotransmitter systems, most notably the serotonergic and dopaminergic systems. Their structural similarity to serotonin allows them to bind to serotonin receptors, while also influencing the release and reuptake of monoamine neurotransmitters.

Serotonin System Modulation:

The primary mechanism of action for many methylated tryptamines involves direct agonism at serotonin receptors. The affinity and efficacy at different serotonin receptor subtypes can vary significantly based on the specific methylation pattern and position on the indole ring or ethylamine side chain.

α-Methyltryptamine (αMT): This isomer of the target compound acts as a non-selective serotonin receptor agonist and a releasing agent for serotonin. wikipedia.org Its alpha-methylation provides resistance to metabolism by monoamine oxidase (MAO), prolonging its action. wikipedia.org

N-Methyltryptamine (NMT): NMT is a full agonist at the 5-HT2A receptor and also a potent serotonin releasing agent. wikipedia.org It is considered a biased agonist, as it does not activate the β-arrestin pathway at the 5-HT2A receptor. wikipedia.orgnih.gov

N,N-Dimethyltryptamine (DMT): DMT is a well-studied psychedelic that acts as a partial agonist at several serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT2C. nih.govwikipedia.org Its psychedelic effects are largely attributed to its agonist activity at the 5-HT2A receptor. nih.gov

Table 2: Serotonin Receptor Binding Affinities (Ki, nM) of Selected Methylated Tryptamines

| Compound | 5-HT1A | 5-HT2A | 5-HT2C | Reference |

| N,N-Dimethyltryptamine (DMT) | 183 | 39-170 | 360-2630 | nih.gov |

| N-Methyltryptamine (NMT) | - | 50.7 (EC50) | - | wikipedia.org |

Ki values represent the concentration of the compound required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity. EC50 represents the concentration that gives a half-maximal response.

Dopamine (B1211576) System Modulation:

In addition to their effects on the serotonin system, some methylated indole-ethanamines also modulate dopaminergic neurotransmission. This interaction can occur through direct receptor binding or by influencing dopamine release and reuptake.

α-Methyltryptamine (αMT): αMT is a balanced releasing agent of dopamine, norepinephrine, and serotonin. wikipedia.org This broad monoamine release contributes to its stimulant properties. wikipedia.org

α-Ethyltryptamine (αET): A close analog, αET, and its derivatives have been identified as potent dual dopamine and serotonin releasers, with less impact on norepinephrine. nih.gov This highlights how small structural modifications can alter the selectivity profile for different monoamine transporters.

Table 3: Monoamine Releasing Activity (EC50, nM) of Selected Methylated Tryptamines

| Compound | Serotonin Release | Dopamine Release | Norepinephrine Release | Reference |

| N-Methyltryptamine (NMT) | 22.4 | 321 | 733 | wikipedia.org |

| α-Methyltryptamine (αMT) | Potent Releaser | Potent Releaser | Potent Releaser | wikipedia.org |

| 5-Chloro-α-methyltryptamine | Potent Releaser | Potent Releaser | Less Potent Releaser | nih.gov |

EC50 values represent the concentration of the compound that elicits a half-maximal release of the neurotransmitter. A lower EC50 value indicates greater potency.

Structure Activity Relationship Sar Studies of Indole Ethanamine Derivatives

Impact of Indole (B1671886) Ring Substitution Patterns on Biological Activity and Receptor Binding Affinity

The indole ring, a bicyclic structure composed of a benzene (B151609) and a pyrrole (B145914) ring, is a key pharmacophore in many biologically active compounds. nih.govwikipedia.org Substitutions on this ring system can profoundly influence the compound's interaction with biological targets, such as serotonin (B10506) receptors. nih.govwikipedia.org

Methylation, the addition of a methyl group (-CH3), at various positions on the indole ring can significantly alter the pharmacological profile of tryptamine (B22526) derivatives. The position and stereochemistry (the 3D arrangement of atoms) of the methyl group are critical determinants of receptor affinity and selectivity.

For instance, methylation at the 2-position of the indole ring, as seen in 2-methyltryptamine, can lead to varied effects depending on other substitutions. nih.gov When combined with certain other substituents, 2-methylation can be favorable for activity at specific receptors. nih.gov However, methylation at other positions, such as the 7-position, has been shown to have a negative impact on activity at certain receptor subtypes. nih.govresearchgate.net

The stereochemistry of these methylated compounds is also a crucial factor. For α-methyltryptamines, the S-enantiomer of 5-hydroxy or 5-methoxy substituted compounds generally exhibits higher affinity for serotonin binding sites compared to the R-enantiomer. nih.gov Conversely, for 4-oxygenated α-methyltryptamines, this selectivity is reversed. nih.gov These findings highlight the precise steric and electronic requirements of the receptor binding pockets.

Table 1: Effect of Methylation on Receptor Binding Affinity of Tryptamine Derivatives This table is for illustrative purposes and combines findings from multiple studies. Specific Ki values can vary based on experimental conditions.

| Compound | Substitution Position | Effect on Affinity (General) | Receptor Target (Example) |

|---|---|---|---|

| 2-Methyltryptamine | 2-position | Variable, can be favorable with other substitutions | 5-HT Receptors |

| 7-Methyltryptamine | 7-position | Generally decreases affinity | NMDA, 5-HT2A Receptors |

| 5-Methoxy-α-methyltryptamine (S-enantiomer) | 5-position and α-position | Higher affinity than R-enantiomer | 5-HT1B Receptors |

| 4-Hydroxy-α-methyltryptamine (R-enantiomer) | 4-position and α-position | Higher affinity than S-enantiomer | 5-HT1B Receptors |

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the indole ring is a common strategy in medicinal chemistry to modulate a compound's properties. nih.gov Halogenation can impact binding affinity and selectivity for various receptors. The nature of the halogen and its position on the indole ring are key factors.

For example, halogen substituents at the 5 and 7-positions of the indole ring can enhance activity at certain receptors, suggesting that electronegative substituents at these positions are favorable. nih.gov Specifically, fluorine at the 5-position has been shown to contribute positively to activity. nih.govresearchgate.net In some cases, the introduction of chlorine and bromine can lead to a significant improvement in binding affinity. nih.gov The ability of halogens to form halogen bonds, a type of non-covalent interaction, can contribute to their positive effect on binding affinity. nih.govacs.org

Table 2: Influence of Halogenation on Receptor Binding Affinity This table is for illustrative purposes and combines findings from multiple studies. Specific effects can vary based on the specific compound and receptor.

| Halogen | Position on Indole Ring | General Effect on Binding Affinity | Potential Interaction |

|---|---|---|---|

| Fluorine | 5-position | Positive contribution to activity | Favorable electrostatic interactions |

| Chlorine | - | Can improve binding affinity | Halogen bonding |

| Bromine | - | Can significantly improve binding affinity | Stronger halogen bonding potential |

| Halogens | 5 and 7-positions | Enhances activity | Favorable for electronegative substituents |

Besides methylation and halogenation, other functional groups can be introduced to the indole ring to fine-tune the pharmacological properties of tryptamine derivatives. These include methoxy (B1213986) (-OCH3), nitro (-NO2), hydroxyl (-OH), and various alkyl groups. nih.govbiomolther.orgnih.gov

Methoxy and hydroxyl groups, particularly at the 5-position, can have mixed effects. While 5-methoxy substitution is a feature of some potent tryptamine derivatives, in other cases, hydroxy or methoxy groups can exert a weak to strong negative contribution to activity at certain receptors. nih.govnih.gov The affinity of compounds can decrease when an alkoxy or nitro group is placed at the para position of the phenyl ring in related phenethylamines. biomolther.org

Alkyl groups, other than methyl, can also be introduced. Small alkyl substituents at the 2-position of 5-methoxytryptamine (B125070) analogues have been found to be well-tolerated by 5-HT6 receptors, with some compounds showing high affinity and agonist activity. acs.org However, alkyl substituents at the 7-position generally have a negative effect on activity. nih.govresearchgate.net

Table 3: Effect of Various Substituents on Receptor Affinity This table is for illustrative purposes and combines findings from multiple studies. Effects are context-dependent.

| Substituent | Position on Indole Ring | General Effect on Affinity | Receptor Target (Example) |

|---|---|---|---|

| Methoxy (-OCH3) | 5-position | Can be favorable, but sometimes negative | 5-HT Receptors |

| Hydroxyl (-OH) | 5-position | Can have a negative contribution | NMDA Receptors |

| Nitro (-NO2) | - | Can decrease affinity | 5-HT2A Receptors |

| Ethyl (-CH2CH3) | 2-position (in 5-methoxytryptamines) | Can lead to high affinity and agonist activity | 5-HT6 Receptors |

| Alkyl groups | 7-position | Generally negative effect | NMDA, 5-HT2A Receptors |

Significance of Ethanamine Side Chain Modifications

The ethanamine (-CH2CH2NH2) side chain of tryptamine derivatives is another critical site for structural modification that can dramatically alter a compound's pharmacological properties. wikipedia.orgpsychonautwiki.org Changes to this side chain can affect lipophilicity, membrane permeability, and interactions with the receptor.

N-methylation, the addition of one or two methyl groups to the nitrogen atom of the ethanamine side chain, is a common modification. researchgate.networdpress.comresearchgate.net This transformation can have a significant impact on the compound's physicochemical properties, such as lipophilicity (the ability to dissolve in fats and lipids) and its ability to cross cell membranes, including the blood-brain barrier. researchgate.networdpress.comnih.govnih.gov

Generally, N-methylation increases a compound's lipophilicity by masking the polar N-H group and adding a nonpolar methyl group. wordpress.comrsc.org This increased lipophilicity can facilitate passage across the blood-brain barrier, potentially leading to enhanced central nervous system activity. researchgate.netnih.gov The methylation of tryptamine to form N-methyltryptamine (NMT) and subsequently N,N-dimethyltryptamine (DMT) is a known biosynthetic pathway. researchgate.netresearchgate.net

Table 4: Effects of N-Methylation on Physicochemical Properties

| Modification | Effect on Lipophilicity | Effect on Membrane Permeation | Example Compound |

|---|---|---|---|

| Primary Amine (e.g., Tryptamine) | Lower | Lower | Tryptamine |

| Secondary Amine (e.g., N-Methyltryptamine) | Increased | Increased | N-Methyltryptamine |

| Tertiary Amine (e.g., N,N-Dimethyltryptamine) | Further Increased | Further Increased | N,N-Dimethyltryptamine |

Alpha-methylation involves the addition of a methyl group to the carbon atom of the ethanamine side chain that is adjacent to the indole ring (the α-position). nist.govwikipedia.orgusdoj.gov This modification introduces a chiral center, meaning the compound can exist as two non-superimposable mirror images (enantiomers). Alpha-methylation also introduces steric hindrance, which is the slowing of chemical reactions due to the bulkiness of substituents. nih.govrsc.org

The presence of an α-methyl group can protect the molecule from metabolism by certain enzymes, such as monoamine oxidase (MAO), potentially prolonging its duration of action. usdoj.gov The steric bulk of the α-methyl group can also influence how the molecule fits into the receptor's binding site, affecting affinity and selectivity. nih.gov The stereochemistry of the α-methyl group is critical, with different enantiomers often displaying distinct pharmacological profiles. nih.gov

Table 5: Significance of Alpha-Methylation

| Modification | Key Effects | Example Compound |

|---|---|---|

| Alpha-Methylation | Introduces a chiral center | alpha-Methyltryptamine (αMT) |

| Increases steric hindrance | ||

| Can protect against metabolism by MAO |

Amine Functionality and Protonation State in Biological Interactions

The basic nitrogen atom in the ethylamine (B1201723) side chain can accept a proton, forming a positively charged ammonium (B1175870) group. This protonation is crucial for forming ionic bonds or hydrogen bonds with negatively charged amino acid residues within the binding pockets of receptors and enzymes. For instance, in the context of G-protein coupled receptors (GPCRs), the protonated amine often forms a salt bridge with a conserved aspartate residue in transmembrane helix 3, an interaction that is vital for receptor activation.

Furthermore, the degree of substitution on the amine nitrogen (primary, secondary, or tertiary) can modulate the pKa of the amine and its steric profile, thereby influencing binding affinity and selectivity. The nitrogen atom within the indole ring itself can also participate in hydrogen bonding, further anchoring the ligand in the binding site. nih.gov The ability of the indole nitrogen to act as a hydrogen bond donor is considered significant for the binding affinity of some derivatives. nih.gov

The surrounding molecular environment and the specific physiological pH can dictate the predominant protonation state of the amine. This dynamic interplay highlights the importance of considering the ionization state of indole-ethanamine derivatives when designing new ligands with specific biological activities. researchgate.net

Correlation between Structural Features and Specific Target Engagement

The engagement of indole-ethanamine derivatives with their biological targets is highly dependent on their three-dimensional structure and the nature of substituents on the indole core and the ethylamine side chain. SAR studies have revealed that even minor structural modifications can lead to significant changes in binding affinity and selectivity.

For example, the position and type of substituent on the indole ring can dramatically alter target engagement. Halogenation, such as the introduction of a bromine atom at the C6-position of the indole ring, has been shown to enhance bioactivity in certain contexts. nih.gov In one study, a C6-bromo-substituted derivative with a 1,3-dicarbonyl-2-methine motif at the C3 position demonstrated increased agonist activity at the peroxisome proliferator-activated receptor alpha (PPARα). nih.gov

The length and flexibility of the ethylamine side chain also play a crucial role. Alterations in the side chain can affect the orientation of the molecule within the binding pocket, influencing which amino acid residues it interacts with. Molecular docking studies have helped to visualize these interactions, showing, for instance, how specific indole ethylamine derivatives form hydrogen bonds with residues like Val332 and Thr279 in the binding pocket of PPARα. nih.gov

The following table summarizes the effects of structural modifications on the target engagement of selected indole-ethanamine derivatives based on docking scores, which predict binding affinity. A higher docking score generally indicates a more favorable binding interaction.

| Compound ID | Structural Modification | Target | Docking Score |

| 4 | C6-unsubstituted | PPARα | 6.3653 |

| 5 | C6-unsubstituted | PPARα | 3.0505 |

| 8 | C6-unsubstituted, modified side chain | PPARα | 8.4555 |

| 9 | C6-Br-substituted, modified side chain | PPARα | 10.9630 |

| Fenofibrate | Positive Control | PPARα | 8.4709 |

| Lanifibranor 5 | Reference Compound | PPARα | 3.4233 |

Table 1: Docking scores of novel indole ethylamine derivatives and reference compounds with PPARα. Data sourced from a study on lipid metabolism regulators. nih.gov

These findings underscore the principle that a deep understanding of the structural requirements for target binding is essential for the rational design of potent and selective indole-ethanamine-based therapeutic agents. nih.gov

Ligand-Biased Signaling and Functional Selectivity in Indole-Ethanamine Analogues

The concept of ligand-biased signaling, or functional selectivity, has revolutionized the understanding of G-protein coupled receptor (GPCR) pharmacology. domaintherapeutics.ca It posits that a ligand can preferentially activate one downstream signaling pathway over another, even when acting on the same receptor. nih.gov This phenomenon holds significant promise for the development of drugs with improved therapeutic profiles and reduced side effects. nih.gov

Indole-ethanamine analogues have been investigated for their potential to act as biased agonists at various GPCRs, such as serotonin and opioid receptors. mdpi.comnih.gov Biased agonism arises from the ability of different ligands to stabilize distinct conformational states of the receptor. nih.gov These distinct conformations can then preferentially couple to specific intracellular signaling partners, such as different G-protein subtypes or β-arrestins. domaintherapeutics.ca

For instance, at the µ-opioid receptor (MOR), G-protein signaling is associated with analgesia, while β-arrestin recruitment has been linked to undesirable side effects. nih.govmdpi.com Therefore, developing G-protein-biased MOR agonists from the indole-ethanamine class is a key strategy in modern opioid research. nih.gov

The structural features of a ligand, including the substitution pattern on the indole ring and modifications to the ethylamine side chain, determine its bias profile. Atomic-level simulations have shown that even enantiomers (R- and S-isomers) of a compound can adopt different poses within the receptor's binding pocket, leading to distinct interactions and, consequently, different signaling outcomes. nih.gov Research into biased ligands often involves comparing the potency and efficacy of a compound across multiple signaling pathways to determine its bias factor. mdpi.com This approach allows for the quantitative characterization of a ligand's signaling signature. domaintherapeutics.ca The exploration of ligand-biased signaling in indole-ethanamine analogues is a frontier in medicinal chemistry, with the potential to yield novel therapeutics with precisely tailored functional activities.

Computational Chemistry and Molecular Modeling of Indole Ethanamine Interactions

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding affinity and mode of a ligand to its target receptor or enzyme.

Through molecular docking simulations, the binding pose of 3-Methyl-1H-indole 2-ethanamine within the active site of a biological target can be predicted. These simulations consider various factors, including shape complementarity, and electrostatic and hydrophobic interactions. For instance, studies on related indole (B1671886) derivatives have shown that the indole ring often engages in π-π stacking or hydrophobic interactions with aromatic residues in the active site, while the ethylamine (B1201723) side chain can form crucial hydrogen bonds or ionic interactions.

While specific docking studies on this compound are not extensively documented in publicly available literature, the general principles of indole derivative binding can be extrapolated. The methyl group at the 3-position of the indole ring can influence the steric fit and hydrophobic interactions within the binding pocket, potentially enhancing selectivity for a particular target. The ethanamine moiety is a key site for polar interactions, likely forming hydrogen bonds with amino acid residues such as aspartate, glutamate, or serine in a receptor's active site.

A hypothetical docking study of this compound would involve preparing the 3D structure of the ligand and the target receptor, followed by running docking algorithms to generate a series of possible binding poses. These poses are then scored based on their predicted binding free energy, with lower scores typically indicating a more favorable interaction.

Table 1: Illustrative Docking Scores of Indole Derivatives with a Hypothetical Receptor

| Compound | Docking Score (kcal/mol) | Key Predicted Interactions |

| Indole-2-ethanamine | -7.5 | Hydrogen bond with Asp120, π-π stacking with Phe290 |

| This compound | -8.2 | Hydrogen bond with Asp120, π-π stacking with Phe290, Hydrophobic interaction with Leu150 |

| 5-Methoxy-1H-indole 2-ethanamine | -7.8 | Hydrogen bond with Asp120 and Ser124, π-π stacking with Phe290 |

Note: This table is for illustrative purposes and does not represent actual experimental data for a specific receptor.